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molecular formula C6H11F3N2O B1467785 2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide CAS No. 124219-33-6

2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide

Cat. No. B1467785
M. Wt: 184.16 g/mol
InChI Key: IRLNRMCHBNJKPC-UHFFFAOYSA-N
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Patent
US08969565B2

Procedure details

Ethyl trifluoroacetate [383-63-1] (7.5 mL, 62.9 mmol) was slowly added to an ambient temperature solution of N1-methylpropane-1,3-diamine [6291-84-5] (6.5 mL, 62.8 mmol) in anhydrous THF (100 mL) then allowed to stir, under N2 blanket for 17 h. The reaction solution was then evaporated to provide 12.3 g of clear colorless liquid. LRMS (ESI) m/z 185.1 [(M+H)]+, calc'd for C6H11F3N2O: 184.16.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH3:10][NH:11][CH2:12][CH2:13][CH2:14][NH2:15]>C1COCC1>[F:9][C:2]([F:1])([F:8])[C:3]([NH:15][CH2:14][CH2:13][CH2:12][NH:11][CH3:10])=[O:5]

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
6.5 mL
Type
reactant
Smiles
CNCCCN
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir, under N2 blanket for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was then evaporated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC(C(=O)NCCCNC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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